1-Aminopropan-2-ol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminopropan-2-ol is an organic compound with the formula CH3CH(OH)CH2NH2. It is an amino alcohol, also known as isopropanolamine. This compound is chiral and can exist in two enantiomeric forms. It is commonly used in various industrial applications due to its solubility in water, alcohol, ether, acetone, and benzene .
Preparation Methods
1-Aminopropan-2-ol can be synthesized through the addition of aqueous ammonia to propylene oxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrially, this compound is produced in large quantities using similar methods, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
1-Aminopropan-2-ol undergoes several types of chemical reactions:
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Dehydration: When heated with concentrated sulfuric acid, it can undergo dehydration to form propene.
Scientific Research Applications
1-Aminopropan-2-ol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Aminopropan-2-ol involves its interaction with various molecular targets and pathways. For instance, it is metabolized to aminoacetone by the enzyme aminopropanol dehydrogenase . In dehydration reactions, the compound loses a water molecule to form a carbocation, which then undergoes further reactions to form the final product .
Comparison with Similar Compounds
1-Aminopropan-2-ol is similar to other amino alcohols such as diisopropanolamine (DIPA) and triisopropanolamine (TIPA). it is unique due to its specific structure and reactivity. These similar compounds also have applications in various industrial processes but differ in their chemical properties and uses .
Properties
CAS No. |
69362-06-7 |
---|---|
Molecular Formula |
C3H11NO5S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
1-aminopropan-2-ol;sulfuric acid |
InChI |
InChI=1S/C3H9NO.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3,5H,2,4H2,1H3;(H2,1,2,3,4) |
InChI Key |
YLLIQPGOKOGPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.OS(=O)(=O)O |
Related CAS |
85681-66-9 69362-06-7 97375-26-3 85681-65-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.